molecular formula C4H4Br2N2O B042050 4,4-Dibromo-3-methyl-2-pyrazolin-5-one CAS No. 33549-66-5

4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Cat. No. B042050
CAS RN: 33549-66-5
M. Wt: 255.9 g/mol
InChI Key: QQQQLBQGDDSBCA-UHFFFAOYSA-N
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Description

Pyrazolin-5-one derivatives are a class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry and organic synthesis. These compounds serve as building blocks for the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of pyrazolin-5-one derivatives often involves cyclocondensation reactions of 1,3-diketones, hydrazines, and aldehydes or ketones. A catalyst-free approach for synthesizing tricyclic pyrazolo[3,4-b]quinolin-5-one derivatives has been reported, showcasing the mild reaction conditions and high yields, which indicates potential methods for synthesizing related compounds (Ezzati et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of pyrazolin-5-one derivatives often involves X-ray crystallography and spectroscopic methods. For example, studies on the crystal structure of 3-methyl-3-pyrazolin-5-one provide insights into hydrogen-bonded layers and tautomeric forms, which could be relevant for understanding the structural aspects of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one (Camp & Stewart, 1971).

Chemical Reactions and Properties

Pyrazolin-5-one derivatives participate in various chemical reactions, including cycloadditions, substitutions, and condensation reactions, which allow for the modification of the core structure and the introduction of diverse substituents. The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions.

Physical Properties Analysis

The physical properties of pyrazolin-5-one derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis and drug design. These properties can be characterized using methods like melting point determination, solubility tests, and crystalline structure analysis through X-ray diffraction.

Chemical Properties Analysis

The chemical properties of pyrazolin-5-one derivatives, including acidity, basicity, and reactivity towards various reagents, are important for understanding their behavior in chemical reactions and biological systems. Studies have shown that these compounds can exhibit significant biological activities, including anticancer and antimicrobial properties, which are influenced by their chemical structure (Mulakayala et al., 2012).

Scientific Research Applications

  • Pharmaceutical Applications :

    • Some pyrazolone derivatives, including those with modifications on the pyrazoline ring, have potential as antipyrine and analgin drugs. These compounds, due to their structural variations, can affect biological activity (Pavlov et al., 1998).
    • Certain 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones exhibit twice the analgesic activity of acetylsalicylic acid (ASA), with most being more effective than ASA (Ergença et al., 2001).
    • New tetra substituted pyrazolines demonstrate promising antimicrobial and antioxidant properties, making them potential candidates for pharmaceutical and cosmetic applications (Govindaraju et al., 2012).
    • Brominated 5-methyl-2,4-dihydropyrazol-3-one derivatives show high cytotoxic activity against brine shrimp, indicating potential in cytotoxicity studies (Khan et al., 2008).
  • Dyeing and Pigments :

    • New azodisperse dyes with 4-hydroxymethyl-2-pyrazolin-5-one ring show promising performance in dyeing polyester fabrics (Metwally et al., 2008).
  • Organic Synthesis :

    • A green, one-pot solvent-free method for the synthesis of pyrazolo[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines has been developed, showcasing potential in organic synthesis and drug discovery (Al-Matar et al., 2010).
  • Antioxidant Activity :

    • New thiazolyl-pyrazolone derivatives, including 4-(thiazol-2-yl)-1-thiocarbamoyl-2-pyrazolin-5-ones, show potential antioxidant activity (Gaffer et al., 2017).
    • A novel eco-friendly synthesis pathway for pyrazolone trimers has been developed, exhibiting promising antioxidant properties (Jain et al., 2021).

Safety And Hazards

The compound has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

The compound is used in the preparation of antimoebic compounds such as thiosemicarbazide derivatives . It is also used in the preparation of triazine molecules displaying antifungal activity . These applications suggest potential future directions in the development of new antimoebic and antifungal agents.

properties

IUPAC Name

4,4-dibromo-3-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2O/c1-2-4(5,6)3(9)8-7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQQLBQGDDSBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325939
Record name 4,4-Dibromo-3-methyl-2-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dibromo-3-methyl-2-pyrazolin-5-one

CAS RN

33549-66-5
Record name 33549-66-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Dibromo-3-methyl-2-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dibromo-3-methyl-2-pyrazolin-5-one
Reactant of Route 2
4,4-Dibromo-3-methyl-2-pyrazolin-5-one
Reactant of Route 3
4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Citations

For This Compound
5
Citations
B WU, T CHEN, G OU - Chinese Journal of Organic Chemistry, 1989 - sioc-journal.cn
Slc 比于 Page 1 有机化学 YÓUJI ßUAXUE, 1989, 9 431~435 硝虫论支 合成 α,自-不饱和烘瞰服的新途径 吴莹王其飞陈远前,偶因建材,戴立信 (中国抖学院上海有机化学研究所,上海) A New …
Number of citations: 0 sioc-journal.cn
GJ Clarkson - 1990 - search.proquest.com
The synthesis of possible precursors of the ligustrone metabolites of Cercospora ligustrina was undertaken. These were postulated as hydroxy-substituted anthracenes with a fused …
Number of citations: 5 search.proquest.com
TF Mehari - 2020 - search.proquest.com
This thesis covers the four topics discussed in each of the following paragraphs. It is unified by the dual ability of ambient ionization mass spectrometry as a useful analytical tool …
Number of citations: 1 search.proquest.com
MM Catalano - 1986 - unsworks.unsw.edu.au
Synthesis and reactivity of N-substituted isatins and related compounds Page 1 Synthesis and reactivity of N-substituted isatins and related compounds Author: Catalano, Maria Martina …
Number of citations: 2 unsworks.unsw.edu.au
EŞ Karagöz - 2013 - search.proquest.com
Transition metal-catalyzed carbon-carbon bond formation reactions are wellrounded methods to synthetic organic chemistry. One type of these reactions is the alkoxycarbonylation …
Number of citations: 3 search.proquest.com

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